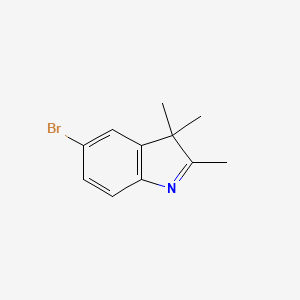

5-Bromo-2,3,3-trimethyl-3H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3,3-trimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWLZEOAVCFTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459476 | |

| Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54136-24-2 | |

| Record name | 5-Bromo-2,3,3-trimethyl-3H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54136-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,3,3-trimethyl-3H-indole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole, a key intermediate in various chemical and pharmaceutical applications.

Core Chemical Properties

This compound is a substituted indole derivative. Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂BrN | [1][2][3] |

| Molecular Weight | 238.12 g/mol | [1][2][3] |

| CAS Number | 54136-24-2 | [1][2][4] |

| Appearance | Pale yellow to white crystalline powder or solid/semi-solid | [2][5] |

| Melting Point | 94–98°C | [2] |

| Solubility | Soluble in dichloromethane, chloroform, and ethanol | [2] |

| Purity | ≥95% - ≥98% | [2][5] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=NC2=C(C1(C)C)C=C(C=C2)Br | [1] |

Chemical Structure

The structure of this compound is characterized by a bicyclic indole core. A bromine atom is substituted at the 5-position of the benzene ring, and three methyl groups are attached to the pyrrole ring, with two at the 3-position and one at the 2-position.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the Fischer indole synthesis. The following protocol is a representative example.

Materials:

-

4-bromophenyl hydrazine (1.0 g, 4.5 mmol)

-

Isopropyl methyl ketone (0.81 g, 9.3 mmol)

-

Ethanol (100 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.44 g, 4.5 mmol)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Ether

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 4-bromophenyl hydrazine, isopropyl methyl ketone, ethanol, and concentrated H₂SO₄ is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.[6]

-

The mixture is heated under reflux for 12 hours.[6]

-

After cooling to room temperature, the reaction mixture is quenched with a 10% NaHCO₃ solution.[6]

-

The product is extracted with ether.[6]

-

The ether extract is washed with deionized water.[6]

-

The organic layer is dried over anhydrous MgSO₄.[6]

-

The solvent is evaporated under reduced pressure to yield the crude product as a reddish oil.[6]

Experimental Workflow:

Spectral Data

| ¹H-NMR (CDCl₃, 500 MHz) | ¹³C-NMR (CDCl₃, 500 MHz) |

| δ 7.42 (m, 3H) | δ 188.57 |

| δ 2.27 (s, 3H) | δ 152.47 |

| δ 1.30 (s, 6H) | δ 147.76 |

| δ 130.70 | |

| δ 124.88 | |

| δ 121.24 | |

| δ 118.94 | |

| δ 54.14 | |

| δ 30.33 | |

| δ 22.94 | |

| δ 15.41 | |

| Source:[6] |

Applications and Reactivity

This compound serves as a versatile precursor in various fields:

-

Dye Synthesis: It is a core intermediate for the preparation of specialized fluorescent and photoactive dyes, notably cyanine dyes.[2]

-

Pharmaceutical and Heterocyclic R&D: The functionalized indole scaffold is a valuable building block in the development of new pharmaceuticals and other heterocyclic compounds.[2][3]

-

Organic Synthesis: The bromo and methyl substituents enable a variety of substitution reactions, making it a useful precursor in broader organic synthesis and material science projects.[2][3]

The reactivity of this compound is largely dictated by the indole ring system and the bromine substituent. The indole nucleus can undergo electrophilic substitution, and the bromine atom can participate in various cross-coupling reactions.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety goggles. It should be stored in a cool, dry, and well-ventilated area, away from light and moisture.[2]

References

5-Bromo-2,3,3-trimethyl-3H-indole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,3,3-trimethyl-3H-indole, a key chemical intermediate. The document details its fundamental properties, synthesis, and significant applications in the development of fluorescent dyes and as a scaffold for potential therapeutic agents.

Core Compound Data

This compound is a substituted indole derivative with significant applications in chemical synthesis and pharmaceutical research. Its core properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 54136-24-2 | [1] |

| Molecular Formula | C₁₁H₁₂BrN | [1] |

| Molecular Weight | 238.12 g/mol | [1] |

| Appearance | Pale yellow to white crystalline powder | |

| Purity | ≥98% | |

| Solubility | Soluble in dichloromethane, chloroform, and ethanol |

Synthesis and Spectroscopic Analysis

The synthesis of this compound is typically achieved through the Fischer indole synthesis. This method provides a reliable route to the desired product.

Experimental Protocol: Synthesis

A solution of 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropylmethylketone (0.81 g, 9.3 mmol), ethanol (100 mL), and concentrated H₂SO₄ (0.44 g, 4.5 mmol) is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.[2] The mixture is heated under reflux for 12 hours.[2] After cooling to room temperature, the reaction is quenched with a 10% NaHCO₃ solution and extracted with ether.[2] The organic layer is then washed with deionized water, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield the crude product as a reddish oil (1.0 g, 96% yield).[2] This crude product is often used in subsequent steps without further purification.[2]

Spectroscopic Data

The structure of the synthesized compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H-NMR | 7.42 (m, 3H), 2.27 (s, 3H), 1.30 (s, 6H) |

| ¹³C-NMR | 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41 |

Applications in Drug Development and Fluorescent Dye Synthesis

This compound serves as a versatile precursor in two major areas of research and development: the synthesis of cyanine dyes for biological imaging and as a foundational scaffold for novel therapeutic agents.

Precursor for Cyanine Dyes

This compound is a key starting material for the synthesis of cyanine dyes, which are extensively used as fluorescent labels for biomolecules in various life science applications.[3]

Scaffold for Anticancer Drug Discovery

The bromoindole moiety is a recognized pharmacophore in medicinal chemistry. Derivatives of 5-bromoindole have been shown to exhibit potential as anticancer agents through the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The following protocol outlines a general method for assessing the cytotoxic effects of 5-bromoindole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium

-

5-Bromoindole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of the 5-bromoindole derivative in the complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound or a vehicle control (e.g., 0.1% DMSO in medium).

-

Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

-

Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Bromo-2,3,3-trimethyl-3H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for the chemical intermediate 5-Bromo-2,3,3-trimethyl-3H-indole. The information is tailored for professionals in research and development, particularly in the fields of medicinal chemistry and dye synthesis, where indole derivatives are pivotal building blocks.

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.42 | m |

| 2.27 | s |

| 1.30 | s |

Mass Spectrometry (MS) Data

The mass spectrometry data presented below is based on the compound's molecular weight and expected fragmentation patterns for indole derivatives. The molecular formula is C₁₁H₁₂BrN, with a molecular weight of 238.12 g/mol .[1]

| m/z | Relative Intensity (%) | Assignment |

| 237/239 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 222/224 | Moderate | [M-CH₃]⁺ |

| 143 | Moderate | [M-Br-CH₃]⁺ |

| 115 | Low | Further fragmentation |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is achieved through a Fischer indole synthesis reaction.

Materials:

-

4-bromophenyl hydrazine (1.0 g, 4.5 mmol)

-

Isopropyl methyl ketone (0.81 g, 9.3 mmol)

-

Ethanol (100 mL)

-

Concentrated H₂SO₄ (0.44 g, 4.5 mmol)

-

10% NaHCO₃ solution

-

Diethyl ether

-

Deionized water

-

Anhydrous MgSO₄

Procedure:

-

A solution of 4-bromophenyl hydrazine, isopropyl methyl ketone, ethanol, and concentrated H₂SO₄ was prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.[2]

-

The mixture was heated under reflux for 12 hours.[2]

-

After cooling to room temperature, the reaction mixture was quenched with a 10% NaHCO₃ solution.[2]

-

The product was extracted with diethyl ether, washed with deionized water, and dried over anhydrous MgSO₄.[2]

-

The solvent was evaporated under reduced pressure to yield the crude product as a reddish oil.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation:

A 500 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

The acquired data was processed using a Fourier transformation, followed by phase and baseline corrections. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Sample Preparation:

A small amount of the sample was dissolved in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation:

A mass spectrometer with an electron ionization (EI) source was used. A common instrument for this type of analysis is a GC-MS system like the Finnigan MAT 90.[2]

Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: m/z 50-500.

-

Electron Energy: 70 eV.

Data Processing:

The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

References

Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole via Fischer Indole Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole, a key intermediate in various pharmaceutical and chemical research applications. The synthesis is achieved through the classic Fischer indole synthesis, a reliable and versatile method for the preparation of indole derivatives. This document details the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[1][2] The reaction mechanism, as illustrated below, involves the initial formation of a phenylhydrazone from the reaction of (4-bromophenyl)hydrazine with 3-methyl-2-butanone (isopropyl methyl ketone). This intermediate then tautomerizes to an enamine. A subsequent acid-catalyzed[3][3]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, yields the final this compound product.[2][4][5] The choice of a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is crucial for facilitating the key rearrangement and cyclization steps.[2][4]

Caption: General mechanism of the Fischer indole synthesis.

Experimental Protocol

The following protocol for the synthesis of this compound is based on established literature procedures.[6]

Materials:

-

4-bromophenyl hydrazine

-

Isopropyl methyl ketone (3-methyl-2-butanone)

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

250 mL round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropyl methyl ketone (0.81 g, 9.3 mmol), and ethanol (100 mL).[6]

-

Acid Catalysis: Carefully add concentrated H₂SO₄ (0.44 g, 4.5 mmol) to the reaction mixture.[6]

-

Reflux: Heat the solution under reflux for 12 hours.[6]

-

Quenching: After cooling the mixture to room temperature, quench the reaction by carefully adding it to a 10% NaHCO₃ solution.[6]

-

Extraction: Extract the aqueous mixture with diethyl ether.[6]

-

Washing: Wash the combined organic layers with deionized water.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[6]

The crude product is obtained as a reddish oil and can be used in subsequent steps without further purification.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis.

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Ratio |

| 4-bromophenyl hydrazine | 187.04 | 1.0 | 4.5 | 1.0 |

| Isopropyl methyl ketone | 86.13 | 0.81 | 9.3 | 2.07 |

| Concentrated H₂SO₄ | 98.08 | 0.44 | 4.5 | 1.0 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Ethanol |

| Solvent Volume | 100 mL |

| Reaction Temperature | Reflux |

| Reaction Time | 12 hours |

| Crude Product Yield | 1.0 g |

| Percentage Yield | 96% |

Product Characterization

The structure of the synthesized this compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Table 3: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |

| ¹H-NMR | CDCl₃ | 7.42 (m, 3H) | Aromatic protons |

| 2.27 (s, 3H) | C2-CH₃ | ||

| 1.30 (s, 6H) | C3-(CH₃)₂ | ||

| ¹³C-NMR | CDCl₃ | 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41 | Carbon signals |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and work-up of this compound.

References

A Comprehensive Technical Guide to the Fischer Indole Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The Fischer indole synthesis, a robust and versatile method discovered by Hermann Emil Fischer in 1883, remains a pivotal reaction for the construction of this essential heterocyclic motif.[2][3] This reaction facilitates the synthesis of indoles from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[2][4] This technical guide provides an in-depth exploration of the Fischer indole synthesis for a specific, functionalized indolenine derivative: 5-Bromo-2,3,3-trimethyl-3H-indole. This compound serves as a valuable intermediate in the synthesis of various specialized chemicals, including fluorescent dyes like cyanines and other heterocyclic frameworks for pharmaceutical research.[5]

This document will elucidate the detailed reaction mechanism, provide a comprehensive experimental protocol, present key quantitative data in a structured format, and offer visual representations of the synthetic pathway and experimental workflow to aid in a thorough understanding of this important chemical transformation.

Reaction Mechanism

The Fischer indole synthesis of this compound proceeds through a series of well-established steps, commencing with the reaction of 4-bromophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone) under acidic conditions.[2][6] The generally accepted mechanism involves the following key transformations:

-

Formation of Phenylhydrazone: The initial step is the acid-catalyzed condensation of 4-bromophenylhydrazine with 3-methyl-2-butanone to form the corresponding phenylhydrazone.[2][3]

-

Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to the more reactive ene-hydrazine intermediate.[2][7]

-

[5][5]-Sigmatropic Rearrangement: A protonated ene-hydrazine intermediate undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate.[2][7]

-

Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and the elimination of ammonia, followed by deprotonation to yield the final aromatic indole product.[2][7]

The following diagram illustrates the detailed step-by-step mechanism for the synthesis of this compound.

Caption: Reaction mechanism of the Fischer indole synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data from a reported experimental protocol for the synthesis of this compound.[6]

| Parameter | Value | Units |

| Reactants | ||

| 4-Bromophenyl hydrazine | 1.0 | g |

| 4.5 | mmol | |

| Isopropylmethylketone | 0.81 | g |

| 9.3 | mmol | |

| Concentrated H₂SO₄ | 0.44 | g |

| 4.5 | mmol | |

| Ethanol | 100 | mL |

| Reaction Conditions | ||

| Temperature | Reflux | |

| Reaction Time | 12 | h |

| Product | ||

| Crude Product Mass | 1.0 | g |

| Yield | 96 | % |

| Spectroscopic Data | ||

| ¹H-NMR (CDCl₃, 500 MHz) | 7.42 (m, 3H), 2.27 (s, 3H), 1.30 (s, 6H) | δ (ppm) |

| ¹³C-NMR (CDCl₃, 500 MHz) | 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41 | δ (ppm) |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound based on a literature procedure.[6]

Materials:

-

4-Bromophenyl hydrazine

-

Isopropylmethylketone (3-Methyl-2-butanone)

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Ether

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, a solution of 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropylmethylketone (0.81 g, 9.3 mmol), and concentrated H₂SO₄ (0.44 g, 4.5 mmol) in ethanol (100 mL) is prepared.

-

Reaction: The reaction mixture is heated under reflux for 12 hours.

-

Work-up:

-

After 12 hours, the mixture is cooled to room temperature.

-

The cooled mixture is then quenched by carefully adding it to a 10% NaHCO₃ solution.

-

The product is extracted with ether.

-

The ether layer is washed with deionized water.

-

The organic layer is dried over anhydrous MgSO₄.

-

-

Isolation: The solvent is evaporated under reduced pressure to obtain the crude product as a reddish oil (1.0 g, 96% yield). The crude product can be used in subsequent steps without further purification.[6]

The following diagram provides a generalized workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

The Fischer indole synthesis provides an efficient and high-yielding route to this compound. The straightforward, one-pot procedure, coupled with a simple work-up, makes it an attractive method for accessing this versatile intermediate. The detailed mechanism, quantitative data, and experimental protocol provided in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable preparation and utilization of this valuable chemical building block.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Bromo-2,3,3-trimethyl-3H-indole, a key intermediate in the development of various biologically active compounds. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategy: The Fischer Indole Synthesis

The most prevalent and well-documented method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde.[1][2][3] In this specific case, the synthesis proceeds via the reaction of (4-bromophenyl)hydrazine with 3-methyl-2-butanone (also known as isopropyl methyl ketone).[4][5]

The reaction mechanism initiates with the formation of a phenylhydrazone from the reaction of the hydrazine and the ketone.[3] Under acidic conditions, the phenylhydrazone undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the final 3H-indole product.[1][2]

Starting Materials and Reaction Components

The synthesis of this compound via the Fischer indole synthesis requires the following key starting materials and reagents:

| Role | Chemical Name | Alternative Names | Molecular Formula |

| Aryl Hydrazine | (4-bromophenyl)hydrazine | p-bromophenylhydrazine | C₆H₇BrN₂ |

| Ketone | 3-Methyl-2-butanone | Isopropyl methyl ketone | C₅H₁₀O |

| Acid Catalyst | Sulfuric Acid | H₂SO₄ | H₂SO₄ |

| Solvent | Ethanol | EtOH | C₂H₅OH |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established literature.[4]

Reaction Setup:

-

In a 250 mL round-bottomed flask equipped with a reflux condenser, dissolve 1.0 g (4.5 mmol) of 4-bromophenyl hydrazine in 100 mL of ethanol.

-

To this solution, add 0.81 g (9.3 mmol) of isopropyl methyl ketone.

-

Carefully add 0.44 g (4.5 mmol) of concentrated sulfuric acid to the reaction mixture.

Reaction Execution:

-

Heat the reaction mixture to reflux and maintain this temperature for 12 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.[4]

Work-up and Purification:

-

After 12 hours, allow the reaction mixture to cool to room temperature.

-

Quench the reaction by carefully adding it to a 10% aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with diethyl ether.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product as a reddish oil. The crude product can often be used in the next step without further purification.[4]

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of this compound.[4]

| Reactant/Product | Mass (g) | Moles (mmol) | Yield (%) |

| 4-bromophenyl hydrazine | 1.0 | 4.5 | - |

| Isopropyl methyl ketone | 0.81 | 9.3 | - |

| This compound (crude) | 1.0 | - | 96 |

Synthetic Workflow Diagram

The following diagram illustrates the workflow for the Fischer indole synthesis of this compound.

Caption: Fischer Indole Synthesis Workflow

Alternative Synthetic Approaches to the Core Indolenine Structure

While the Fischer indole synthesis is the most direct route, alternative methods for synthesizing the 2,3,3-trimethylindolenine core structure have been reported, which could potentially be adapted for the 5-bromo analog.

One such method involves the condensation of aniline with 3-chloro-3-methylbutane-2-one.[6] Another approach utilizes the reaction of aniline with 3-methyl-3-hydroxybutan-2-one in the presence of a zinc chloride catalyst.[7] These methods, however, would require starting with 4-bromoaniline to introduce the bromine substituent at the desired position.

Furthermore, direct bromination of 2,3,3-trimethyl-3H-indole is a conceivable, though less commonly cited, pathway. The bromination of various indole derivatives is a well-established field of study.[8][9][10] However, this approach may lead to a mixture of products and require careful optimization of reaction conditions to achieve regioselectivity for the 5-position.

Conclusion

The Fischer indole synthesis remains the most reliable and well-documented method for preparing this compound. By utilizing (4-bromophenyl)hydrazine and 3-methyl-2-butanone as starting materials in the presence of an acid catalyst, this compound can be obtained in high yield. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Page loading... [guidechem.com]

- 6. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 7. DE2514759B2 - Process for the preparation of 233-trimethylindolenine - Google Patents [patents.google.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Reactivity of the Imine Bond in 5-Bromo-2,3,3-trimethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity centered on the imine bond of 5-Bromo-2,3,3-trimethyl-3H-indole. This versatile intermediate is of significant interest in synthetic organic chemistry, particularly as a precursor for various heterocyclic compounds and dye molecules. This document details the synthesis of the core molecule and explores the characteristic reactions of its endocyclic imine functionality, including nucleophilic additions, reductions, and cycloadditions. Experimental protocols and quantitative data are provided to facilitate practical application in a research and development setting.

Synthesis of this compound

The foundational step for exploring the reactivity of the title compound is its synthesis. The most common and efficient method is the Fischer indole synthesis.

Fischer Indole Synthesis

This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. For the synthesis of this compound, 4-bromophenylhydrazine is condensed with 3-methyl-2-butanone (isopropyl methyl ketone).

Experimental Protocol:

A solution of 4-bromophenylhydrazine (1.0 g, 4.5 mmol), 3-methyl-2-butanone (0.81 g, 9.3 mmol), and concentrated sulfuric acid (0.44 g, 4.5 mmol) in ethanol (100 mL) is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.[1] The mixture is heated under reflux for 12 hours.[1] After cooling to room temperature, the reaction is quenched with a 10% sodium bicarbonate solution and extracted with diethyl ether.[1] The combined organic layers are washed with deionized water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1]

Quantitative Data:

| Product | Form | Yield | Spectroscopic Data |

| This compound | Reddish oil | 96% | ¹H-NMR (CDCl₃, 500 MHz): δ 7.42 (m, 3H), 2.27 (s, 3H), 1.30 (s, 6H)[1] ¹³C-NMR (CDCl₃, 500 MHz): δ 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41[1] |

Logical Workflow for Synthesis:

Caption: Fischer indole synthesis of the target compound.

Chemical Reactivity of the Imine Bond

The C=N double bond in the 3H-indole ring is the primary site of reactivity. This imine functionality can undergo a variety of transformations, making it a valuable synthetic handle.

Reduction of the Imine Bond

Generic Experimental Protocol (Analogous System):

To a solution of the 3H-indole in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise at room temperature or below. The reaction is stirred until completion, monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted, dried, and purified.

Expected Product: 5-Bromo-2,3,3-trimethylindoline

Quantitative Data (Analogous Systems):

| Substrate | Reducing Agent | Solvent | Product | Yield |

| General 3H-indole | NaBH₄ | Methanol | Corresponding indoline | High |

Logical Workflow for Reduction:

Caption: Reduction of the imine to an indoline.

Nucleophilic Addition to the Imine Bond

The electrophilic carbon of the imine bond is susceptible to attack by various nucleophiles. This reaction is fundamental for introducing a wide range of substituents at the C2 position of the corresponding indoline. Common nucleophiles include organometallic reagents (e.g., Grignard reagents) and enolates.

Generic Experimental Protocol (Analogous System with Grignard Reagent):

A solution of the this compound in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran is cooled in an ice bath under an inert atmosphere. The Grignard reagent (e.g., methylmagnesium bromide) is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.

Expected Product: 2-Alkyl-5-bromo-2,3,3-trimethylindoline

Quantitative Data (Analogous Systems):

| Substrate | Nucleophile | Solvent | Product | Yield |

| General 3H-indole | Grignard Reagent | Diethyl Ether/THF | 2-Alkyl-indoline | Varies |

Logical Workflow for Nucleophilic Addition:

Caption: Nucleophilic addition to the imine bond.

[3+2] Cycloaddition Reactions

The imine bond of 3H-indoles can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This provides a powerful method for the construction of fused heterocyclic systems. While specific examples for this compound are scarce, the general reactivity pattern is established for the indole nucleus.

Generic Experimental Protocol (Analogous System):

The 3H-indole and a 1,3-dipole (e.g., an azide or a nitrile oxide, which can be generated in situ) are dissolved in an appropriate solvent. The reaction mixture is stirred at room temperature or heated to effect the cycloaddition. The progress of the reaction is monitored by a suitable analytical technique. Upon completion, the solvent is removed, and the product is purified by chromatography.

Expected Product: A fused heterocyclic system (e.g., a triazoline or oxadiazoline derivative).

Quantitative Data (Analogous Systems):

| Substrate | 1,3-Dipole | Solvent | Product | Yield |

| General Indole | Azide | Toluene | Triazolo-indoline derivative | Moderate to Good |

Logical Workflow for Cycloaddition:

Caption: [3+2] Cycloaddition with the imine bond.

Reactivity of the Benzene Ring

While the primary focus of this guide is the imine bond, it is important to note that the benzene ring can also undergo reactions, such as electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions will be influenced by the existing substituents. For instance, nitration of the closely related 2,3,3-trimethyl-3H-indole has been reported.

Experimental Protocol for Nitration of 2,3,3-trimethyl-3H-indole:

To a flask containing 2,3,3-trimethylindole (12.42 g, 78 mmol) and concentrated sulfuric acid (46 mL), a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol) is added dropwise in an ice bath with constant stirring. The reaction is allowed to stir at room temperature for 3 hours. The mixture is then poured over ice, and the resulting precipitate is neutralized with sodium hydroxide to a pH of 8. The solid is collected by vacuum filtration, washed with deionized water, and then dissolved in a minimum amount of hot methanol, filtered, and evaporated to dryness.

Quantitative Data (for 2,3,3-trimethyl-3H-indole):

| Product | Form | Yield |

| 5-Nitro-2,3,3-trimethyl-3H-indole | Red solid | 78% |

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its imine bond. This functionality readily undergoes reduction to the corresponding indoline, addition of various nucleophiles, and participates in cycloaddition reactions to form complex heterocyclic systems. The protocols and data presented in this guide, based on direct synthesis and analogous reactivity, provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into the specific reaction conditions and substrate scope for the 5-bromo derivative will undoubtedly expand its applications in medicinal and materials chemistry.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2,3,3-trimethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-2,3,3-trimethyl-3H-indole, a heterocyclic compound with potential applications in pharmaceutical research and development. This document outlines the physicochemical properties, qualitative solubility, and stability considerations for this compound. Detailed experimental protocols for determining quantitative solubility and assessing stability through forced degradation studies are provided to guide researchers in establishing a comprehensive profile of this molecule.

Physicochemical Properties

This compound is a substituted indole derivative with a molecular formula of C₁₁H₁₂BrN.[1][2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂BrN | [1][2][3] |

| Molecular Weight | 238.12 g/mol | [1][2] |

| Appearance | Pale yellow to white crystalline powder | [1] |

| Melting Point | 94–98°C | [1] |

| Purity | ≥98% | [1] |

| CAS Number | 54136-24-2 | [1][2][3] |

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility in common organic solvents.

Qualitative Solubility Data

| Solvent | Solubility | Reference(s) |

| Dichloromethane | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Ethanol | Soluble | [1] |

For drug development and formulation, quantitative determination of solubility is crucial. The following section provides a detailed experimental protocol for this purpose.

Experimental Protocol: Quantitative Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the quantitative solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, phosphate buffer at various pH values)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding the collection of any solid material.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.

-

Diagram of the Solubility Determination Workflow:

References

The Strategic Role of 5-Bromo-2,3,3-trimethyl-3H-indole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3,3-trimethyl-3H-indole, a halogenated indolenine derivative, has emerged as a versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom at the 5-position and a gem-dimethyl group at the 3-position, offer a strategic advantage for the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role as a key intermediate in the synthesis of bioactive compounds. We will delve into its chemical properties, synthetic utility, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid with properties that make it amenable to a variety of synthetic transformations.[1][2] The presence of the bromine atom significantly enhances its utility in cross-coupling reactions, while the trimethyl substitution pattern influences its solubility and steric interactions.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂BrN | [4] |

| Molecular Weight | 238.12 g/mol | [4] |

| Appearance | Pale yellow to white crystalline powder | [2] |

| CAS Number | 54136-24-2 | [4] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in dichloromethane, chloroform, and ethanol | [2] |

Synthetic Utility: A Gateway to Novel Scaffolds

The primary application of this compound in medicinal chemistry lies in its role as a versatile precursor for more complex molecules.[2][3] The bromine atom at the C5 position is a key functional handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[5][6]

Quaternization and Subsequent Derivatization

A common initial step in the utilization of this compound is the quaternization of the indole nitrogen, typically through alkylation. This not only activates the molecule for subsequent reactions but also introduces another point of diversity.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. This compound | C11H12BrN | CID 11230141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Versatile Role of 5-Bromo-2,3,3-trimethyl-3H-indole in Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 5-Bromo-2,3,3-trimethyl-3H-indole, a key building block in the construction of a variety of functional heterocyclic compounds. Its unique structure, featuring a reactive indolenine core and a bromine substituent for further functionalization, makes it a valuable precursor in the fields of medicinal chemistry, materials science, and diagnostics. This document provides detailed experimental protocols, comprehensive data, and a workflow for the synthesis of advanced heterocyclic systems.

Core Properties of this compound

This compound, also known as 5-bromo-2,3,3-trimethylindolenine, is a crystalline solid that serves as a versatile intermediate in organic synthesis. The presence of the bromine atom at the 5-position and the gem-dimethyl group at the 3-position enhances its lipophilicity and provides a handle for a range of chemical modifications.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂BrN | |

| Molecular Weight | 238.12 g/mol | |

| CAS Number | 54136-24-2 | |

| Appearance | Pale yellow to white crystalline powder | |

| Melting Point | 94–98°C | |

| Solubility | Soluble in dichloromethane, chloroform, and ethanol | |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.42 (m, 3H), 2.27 (s, 3H), 1.30 (s, 6H) | |

| ¹³C NMR (CDCl₃, 500 MHz) | δ 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41 | |

| Mass Spectrum (m/z) | 237.01531 (M+) |

Synthesis of the Core Building Block

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone.

Experimental Protocol: Fischer Indole Synthesis

This protocol describes the synthesis of this compound from 4-bromophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).

Materials:

-

4-bromophenylhydrazine (1.0 g, 4.5 mmol)

-

3-methyl-2-butanone (isopropyl methyl ketone) (0.81 g, 9.3 mmol)

-

Ethanol (100 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.44 g, 4.5 mmol)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a 250 mL round-bottomed flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine (1.0 g) and 3-methyl-2-butanone (0.81 g) in ethanol (100 mL).

-

Carefully add concentrated sulfuric acid (0.44 g) to the solution.

-

Heat the mixture under reflux for 12 hours.

-

After cooling to room temperature, quench the reaction mixture by carefully adding it to a 10% sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product as a reddish oil.

-

The crude product (yield: 1.0 g, 96%) can be used in the next step without further purification.

Applications as a Building Block for Heterocyclic Compounds

This compound is a pivotal precursor for a range of heterocyclic compounds, most notably cyanine dyes, styryl dyes, and spiropyrans. The general synthetic strategy involves the quaternization of the indolenine nitrogen, which activates the adjacent methyl group for subsequent condensation reactions.

Synthesis of Cyanine Dyes

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. They are widely used as fluorescent labels in biomedical research.

The following diagram illustrates the multi-step synthesis of a symmetrical pentamethine cyanine dye starting from the quaternization of this compound.

The Dawn of a Unique Scaffold: A Technical Guide to the Discovery and History of Substituted 3H-Indoles

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic methodologies of substituted 3H-indoles has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of this unique heterocyclic core, from its early theoretical considerations to its modern applications in medicinal chemistry.

A Historical Perspective: From Rearrangement to Recognition

The story of substituted 3H-indoles, also known as indolenines, is intrinsically linked to the broader history of indole chemistry. While the 1H-indole tautomer has been the subject of extensive research since its discovery in the 19th century, the 3H-isomer remained a more elusive and less understood entity for many years.

One of the earliest significant contributions to the chemistry of 3H-indoles was the Plancher Rearrangement , first reported by G. Plancher in 1896.[1][2] This acid-catalyzed thermal rearrangement of 2-alkyl- or 2-aryl-substituted 3,3-dialkyl-3H-indolium salts to the more stable 1,2,3-trisubstituted 1H-indoles provided early evidence for the existence and reactivity of the 3H-indole core.[1][3] The mechanism involves a Wagner-Meerwein type rearrangement, highlighting the dynamic nature of the indole nucleus.[1][3]

However, the isolation and characterization of stable, substituted 3H-indoles as distinct chemical entities came much later. A pivotal moment in this journey was the application of the Fischer Indole Synthesis to ketones lacking an α-methylene group, which directly yields 3,3-disubstituted 3H-indoles (indolenines).[4][5][6] This method, discovered by Emil Fischer in 1883 for the synthesis of 1H-indoles, proved to be a versatile tool for accessing the 3H-isomers.[6]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of substituted 3H-indoles has evolved significantly, with several modern methods offering high yields and broad substrate scope. This guide details the experimental protocols for the following key synthetic strategies:

Fischer Indole Synthesis of 3H-Indoles (Indolenines)

This classical method remains a cornerstone for the synthesis of 3,3-disubstituted 3H-indoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone.[4][5]

Experimental Protocol: Synthesis of 2,3,3-Trimethyl-5-nitroindolenine [4]

A mixture of o-nitrophenylhydrazine (0.29 g, 1.89 mmol), 2-methylcyclohexanone (0.21 g, 1.89 mmol), and glacial acetic acid (3 g, 0.05 mol) is refluxed for 24 hours with stirring. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, neutralized with 1 M NaOH, diluted with water (100 mL), and extracted with CDCl3 (3 x 100 mL). The combined organic layers are dried over Na2SO4, and the solvent is removed by evaporation to yield the crude product.[4]

Workflow for Fischer Indole Synthesis of 3H-Indoles

Iodine-Mediated Intramolecular Cyclization of Enamines

A modern and efficient transition-metal-free approach involves the iodine-mediated intramolecular cyclization of enamines. This method provides access to a wide variety of multifunctionalized 3H-indoles in good to high yields.[7][8][9][10]

Experimental Protocol: Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate [10]

A mixture of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (1a, 1.0 mmol), I2 (1.2 mmol), and K2CO3 (2.0 mmol) in DMF (5 mL) is stirred at 100 °C for 1 hour. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with saturated aqueous Na2S2O3 (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[10]

Proposed Mechanism of Iodine-Mediated Cyclization

References

- 1. academic.oup.com [academic.oup.com]

- 2. Plancher-Umlagerung – Wikipedia [de.wikipedia.org]

- 3. resolve.cambridge.org [resolve.cambridge.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]

- 8. Iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines. | Semantic Scholar [semanticscholar.org]

- 9. Iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Theoretical Exploration of the Electronic Landscape of 5-Bromo-2,3,3-trimethyl-3H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic properties of 5-Bromo-2,3,3-trimethyl-3H-indole, a key intermediate in the synthesis of functional dyes and pharmaceutical compounds. While dedicated theoretical studies on this specific molecule are not extensively documented, this paper outlines a robust computational framework for such an investigation, drawing upon established methodologies for analogous molecular systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrN | [1][2] |

| Molecular Weight | 238.12 g/mol | [1][2] |

| Appearance | Pale yellow to white crystalline powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethanol) | [2] |

| CAS Number | 54136-24-2 | [1][2] |

Experimental Protocols

The synthesis of this compound is well-established, primarily through the Fischer indole synthesis.

Synthesis of this compound

A common synthetic route involves the reaction of (4-bromophenyl)hydrazine hydrochloride with 3-methyl-2-butanone.[3] The reaction is typically carried out in a suitable solvent such as acetic acid or ethanol, often with an acid catalyst like sulfuric acid, and can be performed under conventional heating or microwave irradiation to improve yields and reduce reaction times.[3] For instance, one reported method involves refluxing 4-bromophenylhydrazine hydrochloride and 3-methyl-2-butanone in ethanol with a catalytic amount of H₂SO₄ overnight.[3] Another approach utilizes microwave-assisted synthesis in water with a catalytic amount of H₂SO₄, reportedly leading to a quantitative yield.[3]

Characterization

The synthesized compound is typically characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the molecular structure.[4][5][6]

-

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) are employed to determine the molecular weight and confirm the elemental composition.[7]

Proposed Theoretical Framework for Electronic Property Analysis

The following sections detail a recommended computational workflow for a thorough theoretical investigation of the electronic properties of this compound. This framework is based on methodologies successfully applied to derivative molecules.[4][8]

Computational Workflow

The proposed workflow for the theoretical analysis is depicted below.

Recommended Computational Methods

The following table summarizes the recommended computational methods and parameters for the theoretical study.

| Parameter | Recommendation | Rationale |

| Software | Gaussian 09 or later versions | Widely used and validated for quantum chemical calculations.[8] |

| Method | Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost for electronic structure calculations.[7] |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A popular hybrid functional that often yields reliable results for organic molecules.[5] |

| Basis Set | 6-311++G(d,p) | A flexible basis set that includes diffuse and polarization functions, important for describing electronic properties accurately.[9] |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment on the electronic properties.[4] |

Key Electronic Properties for Investigation

A theoretical study should focus on the following key electronic properties to provide a comprehensive understanding of the molecule's behavior.

-

Frontier Molecular Orbitals (HOMO and LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and its ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.[4][8]

-

Molecular Electrostatic Potential (MEP) : The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of chemical reactions.[9]

-

Mulliken Population Analysis : This analysis provides the charge distribution on each atom in the molecule, offering further insight into its reactivity.

-

Excited State Properties (TD-DFT) : Time-Dependent DFT (TD-DFT) calculations can be used to determine the excitation energies and oscillator strengths, which are essential for simulating the UV-Vis absorption spectrum of the molecule.[4]

Conclusion

While a dedicated theoretical treatise on the electronic properties of this compound is not yet prevalent in the literature, the computational tools and methodologies are well-established. A comprehensive theoretical study, as outlined in this guide, would provide valuable insights into the molecule's electronic structure, reactivity, and photophysical properties. This knowledge would be instrumental for researchers and scientists in the fields of materials science and drug development, enabling the rational design of novel functional materials and therapeutic agents based on this versatile indole derivative.

References

- 1. This compound | C11H12BrN | CID 11230141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Engineering and Structure-Related Properties of Squaraine Dyes Based on the Core and Wings Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]

- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole

Introduction

5-Bromo-2,3,3-trimethyl-3H-indole, also known as 5-Bromo-2,3,3-trimethylindolenine, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its substituted indole scaffold serves as a versatile precursor for the synthesis of various organic compounds, including fluorescent dyes like cyanines.[1] The presence of a bromine atom at the 5-position provides a functional handle for further molecular modifications through cross-coupling reactions, while the trimethyl substitution pattern enhances its lipophilicity and reactivity.[1] This document provides a detailed experimental protocol for the synthesis of this compound via the Fischer indole synthesis, a classic and robust method for constructing the indole ring system.[2][3]

Principle of the Method

The synthesis is achieved through the Fischer indole synthesis, a chemical reaction that produces an indole from a substituted phenylhydrazine and a ketone under acidic conditions.[3] In this specific protocol, 4-bromophenyl hydrazine reacts with isopropyl methyl ketone in the presence of a strong acid catalyst, sulfuric acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final 3H-indole product.[3][5]

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromophenyl hydrazine | C₆H₇BrN₂ | 187.04 | 1.0 g | 4.5 |

| Isopropyl methyl ketone | C₅H₁₀O | 86.13 | 0.81 g | 9.3 |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 0.44 g | 4.5 |

| 10% Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Equipment:

-

250 mL round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropyl methyl ketone (0.81 g, 9.3 mmol), and ethanol (100 mL).[6]

-

Acid Addition: Carefully add concentrated sulfuric acid (0.44 g, 4.5 mmol) to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 12 hours.[6]

-

Quenching: After 12 hours, remove the heat source and allow the mixture to cool to room temperature.[6]

-

Neutralization: Carefully quench the reaction by slowly adding a 10% aqueous solution of sodium bicarbonate until the effervescence ceases.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[6]

-

Washing: Wash the combined organic layers with deionized water.[6]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.[6]

-

Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6] The product is obtained as a reddish oil with a reported yield of 96%.[6] For many applications, this crude product can be used without further purification.[6]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Data Summary

| Parameter | Value | Reference |

| Starting Material 1 | 4-Bromophenyl hydrazine | [6] |

| Starting Material 2 | Isopropyl methyl ketone | [6] |

| Catalyst | Concentrated Sulfuric Acid | [6] |

| Solvent | Ethanol | [6] |

| Reaction Time | 12 hours | [6] |

| Reaction Temperature | Reflux | [6] |

| Product Appearance | Reddish oil | [6] |

| Yield | 96% | [6] |

Safety Precautions

-

Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethyl ether is highly flammable; ensure there are no open flames or spark sources in the vicinity.

-

Perform all operations in a well-ventilated fume hood.

-

Review the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of Cyanine Dyes Using 5-Bromo-2,3,3-trimethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of symmetrical pentamethine cyanine dyes utilizing 5-Bromo-2,3,3-trimethyl-3H-indole as a key intermediate. The protocols outlined below are based on established synthetic methodologies, including the Fischer indole synthesis for the preparation of the indole precursor, followed by quaternization and condensation to form the final cyanine dye.

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge.[1] Their utility in biomedical research and drug development is extensive, owing to their strong fluorescence and light-absorbing properties.[2] The introduction of a bromine atom at the 5-position of the indole ring provides a handle for further functionalization, allowing for the development of targeted therapeutic and diagnostic agents.[3] Halogenated cyanine dyes, in particular, have shown potential in applications such as photodynamic and photothermal therapy.[4]

I. Synthesis of this compound (1b)

The initial step involves the synthesis of the indole derivative, this compound, via the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of an arylhydrazine with a ketone.[5]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (4-bromophenyl)hydrazine in glacial acetic acid.

-

Add 3-methylbutan-2-one to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography.

II. Quaternization of this compound

The next step is the quaternization of the synthesized indole derivative to form the corresponding indolium iodide salt. This is a crucial step to activate the methyl group for the subsequent condensation reaction.[5]

Experimental Protocol:

-

In a microwave-safe vial, combine this compound (1b) and 1-iodobutane in acetonitrile.[5]

-

Seal the vial and heat the reaction mixture in a microwave reactor at 155 °C for 30 minutes.[5]

-

After cooling, remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether and filter to obtain the 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2b) as a brownish solid.[5]

III. Synthesis of Symmetrical Pentamethine Cyanine Dye (4b)

The final step is the condensation of the quaternized indole with a polymethine bridge precursor to form the symmetrical cyanine dye.[5]

Experimental Protocol:

-

In a microwave vial, combine 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2b), N-((1E,2E)-3-(phenylamino)allylidene)benzenaminium chloride (3), and anhydrous sodium acetate in acetic anhydride.[5]

-

Heat the mixture in a microwave reactor at 130 °C for 30 minutes.[5]

-

After cooling, pour the reaction mixture into diethyl ether to precipitate the crude cyanine dye.

-

Collect the solid by filtration and wash with diethyl ether.[5]

-

Further purify the dye by dissolving the solid in dichloromethane (DCM) to remove any unreacted sodium acetate by filtration. The final product can be further purified by column chromatography.[5]

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Spectroscopic Data |

| I | This compound (1b) | (4-bromophenyl)hydrazine, 3-methylbutan-2-one | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | - | - |

| II | 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2b) | This compound (1b) | 1-iodobutane | Acetonitrile | Microwave, 155 °C, 30 min | 68%[5] | ¹H NMR (600 MHz, DMSO-d6): δ = 8.20 (s, 1H), 8.01 (d, J = 8.4 Hz, 1H), 7.82 (d, J = 8.4 Hz, 1H), 4.45 (t, J = 7.7 Hz, 2H), 2.84 (s, 3H), 1.82 (m, 2H), 1.53 (s, 6H), 1.43 (m, 2H), 0.94 (t, J = 7.4 Hz, 3H)[5] |

| III | Symmetrical Pentamethine Cyanine Dye (4b) | 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2b) | N-((1E,2E)-3-(phenylamino)allylidene)benzenaminium chloride (3), Anhydrous Sodium Acetate | Acetic Anhydride | Microwave, 130 °C, 30 min | 43%[5] | - |

Note: Yields and spectroscopic data are based on the cited literature and may vary depending on experimental conditions.

Visualizing the Synthesis and Workflow

To better understand the process, the following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.

Caption: Chemical synthesis pathway for a symmetrical pentamethine cyanine dye.

Caption: General experimental workflow for cyanine dye synthesis and purification.

References

Application Notes and Protocols for N-alkylation of 5-Bromo-2,3,3-trimethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 5-Bromo-2,3,3-trimethyl-3H-indole, a key intermediate in the synthesis of various pharmaceutical compounds. The N-alkylation of this indolenine derivative is a crucial step for introducing diverse functionalities that can modulate biological activity. This document outlines various reaction conditions and provides standardized experimental procedures.

Introduction

N-alkylation of indoles and their derivatives is a fundamental transformation in organic synthesis. The introduction of an alkyl group on the nitrogen atom can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets. This compound, also known as 5-bromo-2,3,3-trimethylindolenine, is a versatile building block. The N-alkylation of this substrate typically proceeds via nucleophilic attack of the indole nitrogen on an alkyl halide or a similar electrophile. The choice of base, solvent, and alkylating agent, along with the reaction temperature and time, are critical parameters that influence the efficiency and yield of the reaction.

Comparative Reaction Conditions

The following table summarizes various reported and analogous conditions for the N-alkylation of this compound and related indole derivatives. This data allows for easy comparison of different methodologies.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | - | Acetonitrile | Reflux | 12 | 51 | [1] |

| Ethyl Iodide | NaH | DMF | 0 to RT | 2-12 | Est. >80* | |

| Benzyl Bromide | KOH | DMSO | RT | 0.75 | 85-89 | [2] |

| Benzyl Bromide | NaH | DMF | 0 to RT | 1 | 80 |

*Yield is estimated based on general indole alkylation protocols as a specific yield for this substrate and conditions was not found in the searched literature.

Experimental Protocols

Detailed methodologies for the key N-alkylation reactions are provided below.

Protocol 1: N-methylation of this compound

This protocol is based on the synthesis of 5-bromo-1,2,3,3-tetramethyl-3H-indol-1-ium iodide.[1]

Materials:

-

This compound

-

Methyl Iodide

-

Anhydrous Acetonitrile

-

Nitrogen gas

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 100 mL three-necked round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add this compound (200 mg, 0.84 mmol).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

At room temperature, add methyl iodide (251 mg, 1.68 mmol).

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After 12 hours, allow the reaction mixture to cool to room temperature.

-

The product, 5-bromo-1,2,3,3-tetramethyl-3H-indol-1-ium iodide, can be isolated by filtration and washing with cold acetonitrile (Yield: 108 mg, 51%).[1]

Protocol 2: N-ethylation of this compound (General Procedure)

This protocol is adapted from general procedures for the N-alkylation of indoles.

Materials:

-

This compound

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl Iodide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringe and septum

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Slowly add ethyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine.

-